TAK-659

Catalog No.
S548134
CAS No.
1312691-41-0
M.F
C17H23Cl2FN6O
M. Wt
417.3104
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-659

CAS Number

1312691-41-0

Product Name

TAK-659

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

Molecular Formula

C17H23Cl2FN6O

Molecular Weight

417.3104

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1

InChI Key

BZSLKYUVNSVQRA-UVDYRLMLSA-N

SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N

Solubility

Soluble in DMSO

Synonyms

TAK659, TAK-659, TAK 659, TAK-659 HCl, TAK659 dihydrochloride

Description

The exact mass of the compound 6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-659 is an investigational compound that functions as a dual inhibitor of spleen tyrosine kinase and FMS-like tyrosine kinase 3. It is designed for oral administration and has been developed primarily for the treatment of hematological malignancies, particularly B-cell lymphomas and acute myeloid leukemia. TAK-659 was discovered through structure-based drug design, optimizing a series of heteroaromatic pyrrolidinone compounds to enhance its selectivity and potency against the target kinases .

TAK-659 operates through the inhibition of specific signaling pathways mediated by its target kinases. The compound binds to the ATP-binding site of spleen tyrosine kinase and FMS-like tyrosine kinase 3, blocking their activity and thereby disrupting downstream signaling involved in cell proliferation and survival. This action leads to reduced tumor growth and promotes apoptosis in malignant cells .

The synthesis of TAK-659 involves multiple steps starting from readily available precursors. The process typically includes:

  • Formation of the core structure: This involves the synthesis of heteroaromatic pyrrolidinone derivatives.
  • Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity for the target kinases.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for clinical use .

TAK-659 is primarily being investigated for its therapeutic applications in:

  • Hematological malignancies: Specifically targeting B-cell lymphomas and acute myeloid leukemia.
  • Combination therapies: Studies are ongoing to evaluate its effectiveness when combined with other agents like nivolumab or paclitaxel, especially in taxane-refractory advanced cancers .

Research on TAK-659 has shown that it can modulate immune responses by reducing myeloid-derived suppressor cells and regulatory T cells through its action on spleen tyrosine kinase and FMS-like tyrosine kinase 3 signaling pathways. These interactions suggest that TAK-659 may enhance the efficacy of other immunotherapeutic agents by overcoming tumor-induced immunosuppression .

Several compounds share structural or functional similarities with TAK-659, particularly those targeting spleen tyrosine kinase or FMS-like tyrosine kinase 3. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinasesUnique Features
AC220FMS-like tyrosine kinase 3Highly selective for FMS-like tyrosine kinase 3; primarily used in acute myeloid leukemia treatment.
R406Spleen tyrosine kinaseAn early-stage inhibitor with a focus on autoimmune diseases rather than malignancies.
GDC-0425Spleen tyrosine kinaseDesigned for chronic lymphocytic leukemia; shows different pharmacokinetic properties compared to TAK-659.
QuizartinibFMS-like tyrosine kinase 3Known for its potency against FMS-like tyrosine kinase 3 mutations; used mainly in acute myeloid leukemia.

TAK-659 stands out due to its dual inhibition mechanism, targeting both spleen tyrosine kinase and FMS-like tyrosine kinase 3, which may provide a broader therapeutic effect compared to other single-target inhibitors . Its ongoing clinical trials further emphasize its potential as a versatile treatment option for various hematological malignancies.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Mivavotinib

Dates

Modify: 2024-02-18
1: Purroy N, Carabia J, Abrisqueta P, Egia L, Aguiló M, Carpio C, Palacio C, Crespo M, Bosch F. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget. 2016 Nov 24. doi: 10.18632/oncotarget.13557. [Epub ahead of print] PubMed PMID: 27888629.
2: Lam B, Arikawa Y, Cramlett J, Dong Q, de Jong R, Feher V, Grimshaw CE, Farrell PJ, Hoffman ID, Jennings A, Jones B, Matuszkiewicz J, Miura J, Miyake H, Natala SR, Shi L, Takahashi M, Taylor E, Wyrick C, Yano J, Zalevsky J, Nie Z. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016 Dec 15;26(24):5947-5950. doi: 10.1016/j.bmcl.2016.10.087. PubMed PMID: 27839918.
3. Preparation of fused heteroaromatic pyrrolidinones as SYK inhibitors for treating immune and inflammatory disorders. By Arikawa, Yasuyoshi; Dong, Qing; Feher, Victoria; Jones, Benjamin; Lam, Betty; Nie, Zhe; Smith, Christopher; Takahashi, Masashi. From U.S. Pat. Appl. Publ. (2011), US 20110152273 A1 20110623.

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